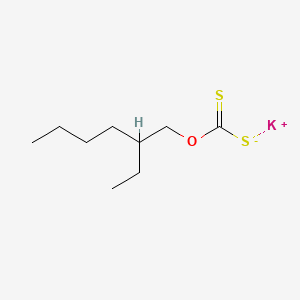
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester is a chemical compound with a complex structure
Preparation Methods
The synthesis of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may vary, but they generally involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester can be compared with other similar compounds, such as other phosphonic acid derivatives. These comparisons highlight its unique properties and potential advantages in various applications. Similar compounds include other esters of phosphonic acid with different substituents and functional groups.
Properties
CAS No. |
73514-88-2 |
|---|---|
Molecular Formula |
C19H32ClO5P |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-chloro-1-(6-dipropoxyphosphorylhexoxy)-4-methoxybenzene |
InChI |
InChI=1S/C19H32ClO5P/c1-4-12-24-26(21,25-13-5-2)15-9-7-6-8-14-23-19-11-10-17(22-3)16-18(19)20/h10-11,16H,4-9,12-15H2,1-3H3 |
InChI Key |
BWBYJPBAUJBGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


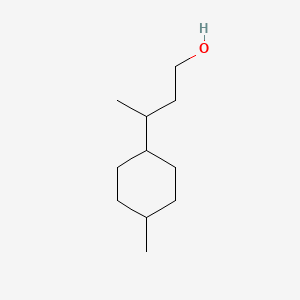
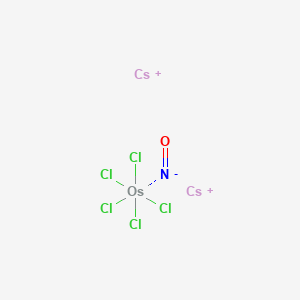
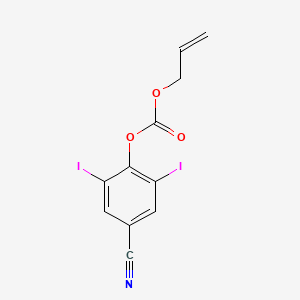

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
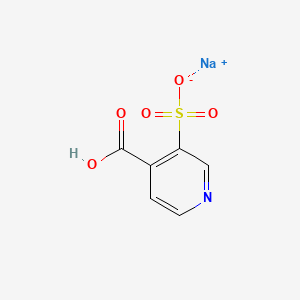
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


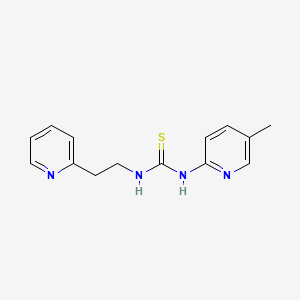
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
